An In-Depth Technical Guide to Methyl 1,2,3-Thiadiazole-4-carboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Methyl 1,2,3-Thiadiazole-4-carboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Methyl 1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of significant interest in agrochemical and pharmaceutical research. We will delve into its chemical characteristics, synthesis, and notable applications, offering insights for researchers, scientists, and professionals in drug development.
Introduction to the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is an aromatic five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms.[1][2] This structural motif is a key pharmacophore, a feature of a molecule responsible for its biological or pharmacological interactions.[1] Derivatives of 1,2,3-thiadiazole are known to exhibit a wide array of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[1] They are also recognized for their role as plant activators, inducing systemic acquired resistance (SAR) in various crops.[1]
Methyl 1,2,3-thiadiazole-4-carboxylate, as a derivative, serves as a valuable building block in the synthesis of more complex molecules with tailored biological functions. Its study is pivotal for the development of novel agrochemicals and therapeutic agents.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of Methyl 1,2,3-Thiadiazole-4-carboxylate and Related Analogs
| Property | Methyl 1,2,3-Thiadiazole-4-carboxylate (Predicted/Inferred) | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate[3] | 1,2,3-Thiadiazole-4-carboxylic acid[4] |
| Molecular Formula | C₄H₄N₂O₂S | C₆H₈N₂O₂S | C₃H₂N₂O₂S |
| Molecular Weight | 144.15 g/mol | 172.2 g/mol | 130.13 g/mol [4] |
| Appearance | Likely a colorless liquid or low-melting solid | Colorless liquid[3] | Solid |
| Boiling Point | Not available | 110 °C at 1013 hPa[3] | Not available |
| Density | Not available | 1.265 g/cm³ at 25 °C[3] | Not available |
| Solubility | Expected to be sparingly soluble in water | Insoluble in water[3] | Not available |
Spectroscopic Characterization:
The structural elucidation of Methyl 1,2,3-thiadiazole-4-carboxylate relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral features can be predicted based on the analysis of similar 1,2,3-thiadiazole derivatives.[2][5]
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. A singlet for the proton on the thiadiazole ring would also be anticipated, likely in the downfield region.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester group (~160-170 ppm), the methyl carbon of the ester (~52 ppm), and the two carbons of the thiadiazole ring.[6]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the C=N and N=N bonds within the thiadiazole ring.[2][7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group.[5]
Synthesis and Reaction Mechanisms
The primary route for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction .[1][8][9] This versatile method involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[1]
The Hurd-Mori Synthesis Workflow
The synthesis of Methyl 1,2,3-thiadiazole-4-carboxylate can be conceptually outlined starting from a suitable β-ketoester, such as methyl acetoacetate. The process involves the formation of a hydrazone intermediate, followed by cyclization.
Caption: Hurd-Mori synthesis workflow for Methyl 1,2,3-thiadiazole-4-carboxylate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on the principles of the Hurd-Mori reaction for the synthesis of a methyl ester derivative.
Materials:
-
Methyl 3-oxobutanoate (Methyl acetoacetate)
-
Hydrazine hydrate or a suitable hydrazine derivative
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Methanol
-
Acid catalyst (e.g., concentrated sulfuric acid) for esterification (if starting from the carboxylic acid)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate in a suitable solvent like ethanol.
-
Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.
-
-
Hurd-Mori Cyclization:
-
Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases.
-
Dissolve the crude hydrazone in an anhydrous chlorinated solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a few hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude Methyl 1,2,3-thiadiazole-4-carboxylate by column chromatography on silica gel or by distillation under reduced pressure.
-
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent in the cyclization step is critical because thionyl chloride readily hydrolyzes in the presence of water, which would quench the reagent and reduce the yield.
-
Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the hydrazone to the thiadiazole and to act as a dehydrating agent.
-
Controlled Temperature: The initial slow addition of thionyl chloride at low temperatures helps to control the exothermic reaction and prevent the formation of unwanted byproducts.
Key Applications in Research and Development
The 1,2,3-thiadiazole scaffold is a cornerstone in the development of new bioactive compounds, with applications spanning agriculture and medicine.
Plant Health and Agriculture: Induction of Systemic Acquired Resistance (SAR)
A significant application of 1,2,3-thiadiazole derivatives is their ability to act as plant activators, inducing Systemic Acquired Resistance (SAR).[10] SAR is a plant's innate defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[11]
Mechanism of Action:
Thiadiazole-based plant activators are believed to mimic the action of salicylic acid (SA), a key signaling molecule in the SAR pathway.[12] Upon application, these compounds can trigger a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. The proteins encoded by these genes have antimicrobial properties and reinforce the plant's cell walls, making it more resistant to subsequent infections.[10][13]
Caption: Simplified signaling pathway of SAR induced by thiadiazole derivatives.
Antimicrobial Drug Development
Derivatives of 1,2,3-thiadiazole have shown promising activity against a range of microbial pathogens.[1][14] The thiadiazole ring can be functionalized at various positions to create a library of compounds for screening against different bacterial and fungal strains. The ester group in Methyl 1,2,3-thiadiazole-4-carboxylate is a convenient handle for such modifications, allowing for the synthesis of amides, hydrazides, and other derivatives with potentially enhanced antimicrobial properties.[15]
The mechanism of antifungal action for some 1,3,4-thiadiazole derivatives has been shown to involve the disruption of cell wall biogenesis in fungi.[16] While the specific mechanism for 1,2,3-thiadiazole derivatives may differ, this provides a promising avenue for further investigation.
Table 2: Reported Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC) | Reference |
| 1,3,4-Thiadiazole derivatives | Candida species, Molds | MIC₁₀₀ values ranging from 8 to 96 µg/ml | [16][17] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Gram-positive bacteria | MIC = 1.95–15.62 µg/mL for the most active compound | [18] |
| N-acyl-N-arylalanines with a 1,2,3-thiadiazol-5-ylcarbonyl fragment | Alternaria brassicicola | 92% effective at 200 µg/mL (in vivo) |
Safety and Handling
Based on the safety data for analogous compounds like Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and 1,2,3-Thiadiazole-4-carboxylic acid, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[3]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.[3]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[4] In case of fire, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and sulfur oxides.[3]
Conclusion
Methyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic compound with significant potential in both agricultural and pharmaceutical applications. Its role as a precursor for novel plant activators and antimicrobial agents makes it a subject of ongoing research interest. A thorough understanding of its synthesis, particularly through the Hurd-Mori reaction, and its structure-activity relationships will continue to drive the development of new and effective bioactive molecules based on the 1,2,3-thiadiazole scaffold.
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